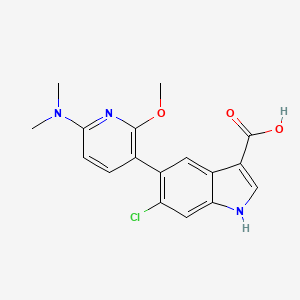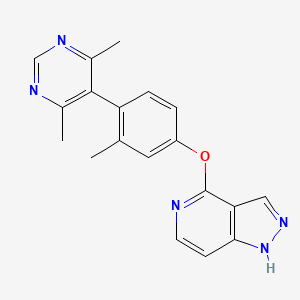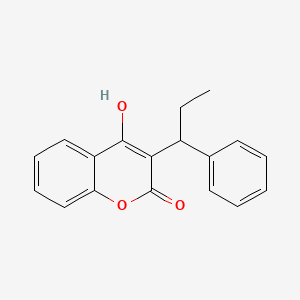
Phenprocoumon
Overview
Description
Phenprocoumon is a long-acting oral anticoagulant belonging to the coumarin class of compounds. It is marketed under brand names such as Marcoumar, Marcumar, and Falithrom . This compound acts as a vitamin K antagonist, inhibiting the synthesis of coagulation factors II, VII, IX, and X, thereby preventing blood clotting . It is primarily used for the prophylaxis and treatment of thromboembolic disorders, including heart attacks and pulmonary embolism .
Mechanism of Action
Target of Action
Phenprocoumon primarily targets the Vitamin K epoxide reductase complex subunit 1 (VKORC1) and Cytochrome P450 2C9 (CYP2C9) . VKORC1 is a key enzyme in the vitamin K cycle, which is essential for the activation of clotting factors in the liver. CYP2C9 is a liver enzyme that plays a significant role in drug metabolism and synthesis of cholesterol, steroids, and other lipids .
Mode of Action
This compound acts as a vitamin K antagonist . It inhibits VKORC1, resulting in the depletion of the reduced form of vitamin K (vitamin KH2) . This inhibition disrupts the vitamin K cycle, preventing the activation of clotting factors II, VII, IX, and X in the liver . As a result, the blood’s ability to clot is reduced, providing an anticoagulant effect .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the vitamin K cycle . By inhibiting VKORC1, this compound disrupts the cycle, preventing the conversion of vitamin K epoxide to its reduced form, vitamin KH2 . This prevents the activation of clotting factors II, VII, IX, and X, which are vitamin K-dependent . The downstream effect is a reduction in the blood’s ability to form clots .
Pharmacokinetics
This compound exhibits high bioavailability, close to 100% . It is highly protein-bound (99%) and is metabolized in the liver, primarily by the CYP2C9 enzyme, to inactive hydroxylated metabolites . The elimination half-life of this compound is between 5 and 6 days . These properties impact the drug’s bioavailability and determine the duration of its anticoagulant effect .
Result of Action
The molecular effect of this compound’s action is the inhibition of VKORC1, leading to a decrease in the levels of vitamin KH2 . This results in a decrease in the activation of clotting factors II, VII, IX, and X . On a cellular level, this leads to a reduction in the blood’s ability to clot, providing an anticoagulant effect .
Action Environment
Environmental factors such as diet, age, body weight, and co-medication with CYP3A modifiers (i.e., inhibitors or inducers) can influence the action, efficacy, and stability of this compound . Genetic factors, specifically polymorphisms in the CYP2C9 and VKORC1 genes, also significantly influence the dose requirements and stability of this compound . These factors need to be considered when determining the appropriate dosage for individual patients .
Biochemical Analysis
Biochemical Properties
Phenprocoumon thins the blood by antagonizing vitamin K, which is required for the production of clotting factors in the liver . It inhibits vitamin K reductase, resulting in the depletion of the reduced form of vitamin K (vitamin KH2) . The synthesis of vitamin K-dependent coagulation factors II, VII, IX, and X and anticoagulant proteins C and S is inhibited .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by altering the coagulation pathway . It has no direct effect on an established thrombus, nor does it reverse ischemic tissue damage . In a study, it was found that this compound had a detrimental effect on experimental acute kidney injury .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with vitamin K. It inhibits vitamin K reductase, leading to a decrease in the amount of thrombin generated and bound to fibrin . This reduces the thrombogenicity of clots .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. A study found that the average weekly dose per patient changed over time, with an overall preponderance of the respective ® enantiomers .
Dosage Effects in Animal Models
While specific studies on dosage effects of this compound in animal models are limited, it is known that the drug’s effects can vary with different dosages. Overdose can lead to symptoms such as suspected or overt abnormal bleeding .
Metabolic Pathways
This compound is stereoselectively metabolized by hepatic microsomal enzymes (cytochrome P-450) to inactive hydroxylated metabolites and by reductases to reduced metabolites . Cytochrome P450 2C9 is the principal form of human liver P-450 responsible for metabolism .
Transport and Distribution
While specific information on the transport and distribution of this compound within cells and tissues is limited, it is known that the drug is protein-bound up to 99% .
Subcellular Localization
Given its mechanism of action, it is likely to interact with enzymes in the liver where it is metabolized .
Preparation Methods
Phenprocoumon is synthesized through a series of chemical reactions involving coumarin derivatives. The synthetic route typically involves the condensation of 4-hydroxycoumarin with 1-phenylpropan-1-one under basic conditions to form this compound . The reaction conditions include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol . Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Phenprocoumon undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions are hydroxylated and reduced derivatives of this compound . For instance, oxidation of this compound can yield hydroxylated metabolites, while reduction can produce reduced metabolites .
Scientific Research Applications
Phenprocoumon has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of vitamin K antagonists . In biology and medicine, this compound is extensively studied for its anticoagulant properties and its role in preventing thromboembolic disorders . It is also used in clinical research to evaluate the efficacy and safety of anticoagulant therapies . Additionally, this compound is used in the pharmaceutical industry for the development of new anticoagulant drugs .
Comparison with Similar Compounds
Phenprocoumon is structurally similar to other coumarin derivatives such as warfarin and acenocoumarol . this compound has a longer half-life compared to warfarin, making it suitable for long-term anticoagulant therapy . Warfarin and acenocoumarol also act as vitamin K antagonists but differ in their pharmacokinetic properties and duration of action . This compound’s unique pharmacokinetic profile allows for more stable anticoagulation and less frequent dosing adjustments .
Similar Compounds::- Warfarin
- Acenocoumarol
- Dicoumarol
- Coumarin
Properties
IUPAC Name |
4-hydroxy-3-(1-phenylpropyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20/h3-11,13,19H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDAYGNAKTZFIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023459 | |
| Record name | Phenprocoumon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phenprocoumon | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015081 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
PRACTICALLY INSOL IN H2O; SOL IN CHLOROFORM & METHANOL, SOL IN SOLN OF ALKALI HYDROXIDES, 4.86e-02 g/L | |
| Record name | Phenprocoumon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00946 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PHENPROCOUMON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3248 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenprocoumon | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015081 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Phenprocoumon inhibits vitamin K reductase, resulting in depletion of the reduced form of vitamin K (vitamin KH2). As vitamin K is a cofactor for the carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent proteins, this limits the gamma-carboxylation and subsequent activation of the vitamin K-dependent coagulant proteins. The synthesis of vitamin K-dependent coagulation factors II, VII, IX, and X and anticoagulant proteins C and S is inhibited. Depression of three of the four vitamin K-dependent coagulation factors (factors II, VII, and X) results in decreased prothrombin levels and a decrease in the amount of thrombin generated and bound to fibrin. This reduces the thrombogenicity of clots., The oral anticoagulants block the regeneration of reduced vitamin K and thereby induce a state of functional vitamin K deficiency. The mechanism of the inhibition of reductase(s) by the coumarin drugs is not known. There exist reductases that are less sensitive to these drugs but that act only at relatively high concentrations of oxidized vitamin K; this property may explain the observation that administration of sufficient vitamin K can counteract even large doses of oral anticoagulants. /Oral Anticoagulants/, The disposition of a single intravenous bolus dose of 10 mg vitamin K1 and vitamin K1-2,3-epoxide were studied in two healthy subjects without and with 12 hr pretreatment dose of phenprocoumon (0.4 mg/kg). For each compound administered alone the plasma concn-time profile was adequately fitted by a biexponential equation, with an avg terminal half-life of 2.0 and 1.15 hr for the administered vitamin K and its 2,3-epoxide respectively. While vitamin K1 was measurable in plasma following admin of vitamin K1-2,3-epoxide, the epoxide was not detectable following admin of vitamin K1. Following pretreatment with phenprocoumon and after iv admin of vitamin K1, both the avg half-life and area under the plasma concn-time profile of vitamin K1 were marginally reduced to 1.5 hr and 1.76 mg/l/hr respectively, while the plasma concn of vitamin K1-2,3-epoxide was readily measurable and its half-life markedly prolonged to 14.7 hr. Following pretreatment with phenprocoumon and after oral administration of vitamin K1-2,3-epoxide, no vitamin K1 was detectable in plasma and the half-life of the epoxide was 13.8 hr. Based on area considerations the data suggest that either phenprocoumon does more than just inhibit the reduction of vitamin K1-2,3-epoxide to vitamin K1, or that the simple model describing the interconversion between vitamin K1 and its epoxide is inadequate. The same conclusion is drawn from the analysis of comparable data in dogs... ., Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins ...in the coagulation cascade... are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase... . The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/ | |
| Record name | Phenprocoumon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00946 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PHENPROCOUMON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3248 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
FINE WHITE CRYSTALLINE POWDER, Crystals or prisms from dilute methanol | |
CAS No. |
435-97-2 | |
| Record name | Phenprocoumon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=435-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenprocoumon [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000435972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenprocoumon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00946 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phenprocoumon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenprocoumon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.464 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENPROCOUMON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q08SIO485D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PHENPROCOUMON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3248 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenprocoumon | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015081 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
179-180 °C, 179.5 °C | |
| Record name | Phenprocoumon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00946 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PHENPROCOUMON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3248 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenprocoumon | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015081 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: How does phenprocoumon exert its anticoagulant effect?
A1: this compound inhibits the enzyme vitamin K epoxide reductase (VKOR), which is crucial for regenerating vitamin K from its epoxide form. [, , ] Vitamin K is an essential cofactor for the synthesis of clotting factors II, VII, IX, and X in the liver. [, ] By inhibiting VKOR, this compound disrupts the vitamin K cycle, leading to a decrease in the production of these clotting factors and consequently reducing blood clotting. [, , ]
Q2: Which enantiomer of this compound is more potent?
A2: The (S)-enantiomer of this compound exhibits greater potency compared to the (R)-enantiomer. [] Studies have shown that the ratio of (S)- to (R)-phenprocoumon plasma clearances is significantly different between individuals with different CYP2C9 genotypes. []
Q3: Does this compound affect any other processes besides blood coagulation?
A3: Research suggests that this compound might also influence bone metabolism. Studies have reported decreased serum osteocalcin levels in patients treated with this compound. [] Osteocalcin is a vitamin K-dependent protein synthesized by osteoblasts, and its reduced levels could indicate impaired bone formation. []
Q4: How is this compound metabolized in the body?
A4: this compound undergoes extensive metabolism in the liver, primarily via hydroxylation by cytochrome P450 enzymes, mainly CYP2C9 and to a lesser extent CYP3A4. [, , ] This process forms various hydroxylated metabolites, primarily 4'-, 6-, and 7-hydroxythis compound. [] These metabolites are further conjugated, primarily with glucuronic acid, and excreted in the urine and feces. [, , ]
Q5: How does the long half-life of this compound affect its clinical use?
A5: this compound has a long half-life of approximately 5-8 days, meaning it takes a longer time for the drug to be eliminated from the body. [, ] This characteristic necessitates a longer time to reach a stable anticoagulation effect and careful monitoring of the international normalized ratio (INR) during the initial treatment phase. [, ] Additionally, in emergency situations requiring rapid reversal of anticoagulation, the long half-life of this compound poses a challenge. []
Q6: Are there any known factors affecting this compound pharmacokinetics?
A6: Yes, several factors can influence the pharmacokinetics of this compound. Genetic variations in CYP2C9 and VKORC1 genes contribute significantly to inter-individual variability in dose requirements. [, , , ] Concomitant administration of certain drugs like phenylbutazone, cholestyramine, and some antibiotics can alter its metabolism and clearance, requiring dose adjustments and careful monitoring. [, , , ] Age is also a significant factor, with older individuals typically requiring lower doses. [, ] Dietary factors, particularly excessive consumption of licorice, can interfere with this compound metabolism and reduce its effectiveness. []
Q7: How do genetic polymorphisms affect this compound dosing?
A7: Genetic variations in the VKORC1 gene, particularly the -1639G>A polymorphism, significantly influence the required dose of this compound. [] Individuals with the A allele require lower doses compared to those with the G allele. [] Similarly, polymorphisms in the CYP2C9 gene, particularly the 2 and 3 alleles, can impact this compound metabolism. [, , ] Carriers of these variant alleles often require lower doses to achieve therapeutic anticoagulation and are at a higher risk of bleeding complications. [, ]
Q8: Are there any algorithms available for predicting the this compound dose?
A8: Research has led to the development of dosing algorithms for this compound, incorporating factors like age, gender, weight, height, CYP2C9 and VKORC1 genotypes, and concomitant medication use. [, , ] These algorithms aim to improve the initial dose selection and reduce the risk of over-anticoagulation during treatment initiation.
Q9: What are the clinically significant drug interactions with this compound?
A9: this compound exhibits interactions with several medications, requiring careful monitoring and potential dose adjustments. Co-administration with non-steroidal anti-inflammatory drugs (NSAIDs) like lornoxicam can alter this compound pharmacokinetics and decrease its anticoagulant effect. [] Proton pump inhibitors (PPIs) like omeprazole and esomeprazole can enhance the effect of this compound by inhibiting its metabolism, potentially leading to over-anticoagulation. [] Concomitant use of antibiotics, particularly cotrimoxazole and fluoroquinolones, can significantly increase the risk of bleeding in patients on this compound. [] Other interacting drugs include phenylbutazone, which significantly enhances this compound's anticoagulant effect, and cholestyramine, which reduces its enterohepatic circulation and decreases its efficacy. [, ]
Q10: What is a known risk associated with this compound treatment?
A10: Bleeding is a significant risk associated with this compound treatment, as with all vitamin K antagonists. [] Hemorrhagic complications, ranging from minor bleeding events to major hemorrhages, can occur, particularly in patients with a history of bleeding, those on high doses, or those with concomitant medications that increase bleeding risk. []
Q11: Are there any alternative anticoagulants for patients who cannot tolerate this compound?
A11: Yes, alternative anticoagulants exist for patients who experience adverse effects or are not suitable candidates for this compound therapy. These include other vitamin K antagonists like warfarin and acenocoumarol, as well as newer direct oral anticoagulants (DOACs) like rivaroxaban, apixaban, and edoxaban. [, , , ] The choice of anticoagulant depends on various factors, including the indication for anticoagulation, patient characteristics, potential drug interactions, and individual preferences.
Q12: How are this compound levels measured in plasma?
A12: this compound concentrations in plasma can be accurately determined using high-performance liquid chromatography (HPLC) coupled with various detection methods like ultraviolet (UV) detection, fluorescence detection, or mass spectrometry (MS). [, , , ] Enantioselective methods utilizing chiral stationary phases enable the separate quantification of (R)- and (S)-phenprocoumon enantiomers, providing valuable insights into their individual pharmacokinetic profiles. [, ]
Q13: What are the future research directions for this compound?
A13: Future research should focus on refining this compound dosing algorithms by incorporating additional genetic and clinical factors, further minimizing bleeding risks. [] Investigating the impact of specific drug interactions on this compound pharmacokinetics and pharmacodynamics will contribute to safer co-prescription practices. Exploring the potential long-term effects of this compound on bone metabolism could inform strategies for mitigating potential adverse effects. [] Additionally, comparing the real-life effectiveness and safety of this compound with newer anticoagulants like DOACs will provide valuable insights for clinical decision-making. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S)-2,2-difluorocyclopropyl]-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone;4-methylbenzenesulfonic acid](/img/structure/B610003.png)
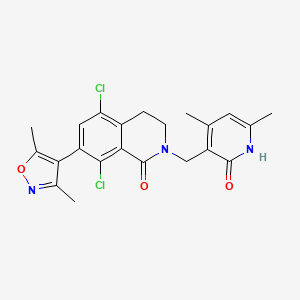
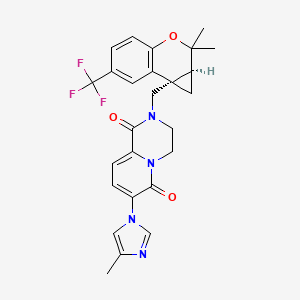
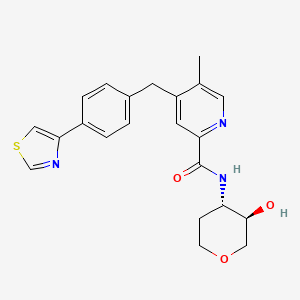

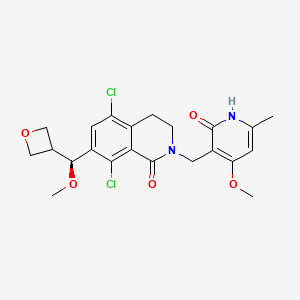
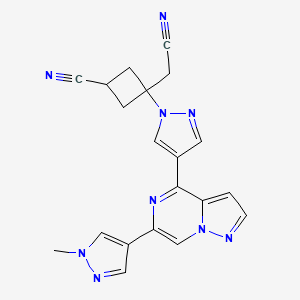
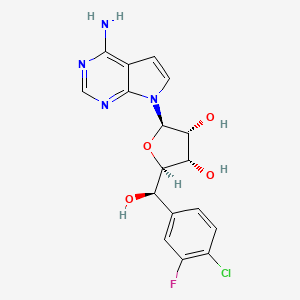
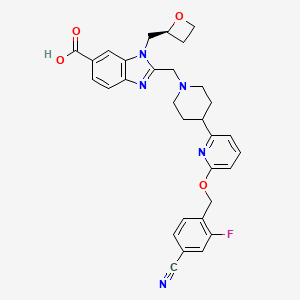
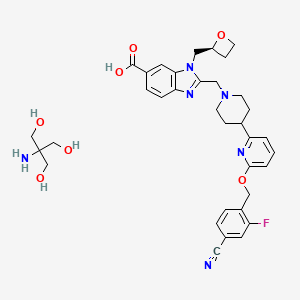
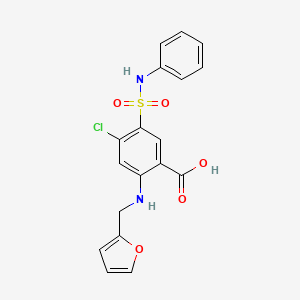
![8-[[2-[(3R,4S)-3,4-bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl]-5-chloropyridine-4-carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydrobenzo[g]indazole-3-carboxamide](/img/structure/B610022.png)
